An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-4-iodobutane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-iodobutane is a versatile bifunctional haloalkane, featuring both a chloro and an iodo substituent at the terminal positions of a butane (B89635) chain. This unique structure imparts differential reactivity to the two carbon-halogen bonds, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1-chloro-4-iodobutane, with a focus on experimental details and mechanistic understanding.
Chemical and Physical Properties
The fundamental physical and chemical properties of 1-chloro-4-iodobutane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClI | [1][2] |
| Molecular Weight | 218.46 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 88-89 °C at 19 mmHg | [3] |
| Density | 1.785 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.54 | [3] |
| CAS Number | 10297-05-9 | [2] |
| SMILES | ClCCCCI | [3] |
| InChI | InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | [3] |
| InChIKey | JXOSPTBRSOYXGC-UHFFFAOYSA-N | [3] |
Reactivity and Mechanistic Insights
The reactivity of 1-chloro-4-iodobutane is dominated by nucleophilic substitution reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond.
Differential Reactivity of C-I and C-Cl Bonds
The difference in reactivity between the C-I and C-Cl bonds is a cornerstone of the synthetic utility of 1-chloro-4-iodobutane. This selectivity arises from the disparity in bond strength and the leaving group ability of the halide ions.
| Bond | Bond Dissociation Energy (kJ/mol) | Leaving Group Ability |
| C-I | ~228 | Excellent |
| C-Cl | ~346 | Good |
The C-I bond is considerably weaker than the C-Cl bond, requiring less energy to break.[4] Consequently, the iodide ion is a much better leaving group than the chloride ion. This allows for selective nucleophilic attack at the carbon bearing the iodine atom, leaving the chloro group intact for subsequent transformations.
Caption: Selective SN2 reaction at the C-I bond of 1-chloro-4-iodobutane.
SN2 Reaction Mechanism
As a primary haloalkane, 1-chloro-4-iodobutane readily undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5]
Caption: The concerted SN2 reaction mechanism of 1-chloro-4-iodobutane.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-chloro-4-iodobutane and its application in the preparation of key synthetic intermediates and active pharmaceutical ingredients.
Synthesis of 1-Chloro-4-iodobutane via Finkelstein Reaction
The most common method for the preparation of 1-chloro-4-iodobutane is the Finkelstein reaction, which involves the exchange of a halogen.[5] In this case, 1,4-dichlorobutane (B89584) is treated with sodium iodide in a suitable solvent.
Reaction: Cl-(CH₂)₄-Cl + NaI → Cl-(CH₂)₄-I + NaCl
Materials:
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1,4-Dichlorobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Anti-bumping granules
-
Sodium thiosulfate (B1220275) solution (5%)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add a few anti-bumping granules to the solution.
-
Add 1,4-dichlorobutane to the flask and attach a reflux condenser.
-
Heat the mixture to reflux for an extended period (e.g., overnight). The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and add water to dissolve any remaining sodium iodide.
-
Separate the organic layer.
-
Wash the organic layer with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude 1-chloro-4-iodobutane can be purified by vacuum distillation.
Caption: Experimental workflow for the synthesis of 1-chloro-4-iodobutane.
Synthesis of Levobupivacaine
1-Chloro-4-iodobutane is a key reagent in the synthesis of the local anesthetic, levobupivacaine. The synthesis involves the alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. While 1-bromobutane (B133212) is also used, the higher reactivity of an iodo-functionalized reagent can be advantageous. A detailed protocol using 1-bromobutane is provided in the cited patent, which can be adapted for 1-chloro-4-iodobutane, likely with milder reaction conditions due to the increased reactivity of the C-I bond. The following is a detailed procedure adapted from a patent using a similar alkylating agent.
Materials:
-
(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (left piperidine (B6355638) amides)
-
1-Chloro-4-iodobutane (or 1-bromobutane as described in the patent)
-
Potassium carbonate (salt of wormwood)
-
Sodium iodide (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Water
Equipment:
-
Reactor with a stirrer and dropping funnel
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with sodium iodide, potassium carbonate, and (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
Add N,N-dimethylformamide as the reaction solvent and stir the mixture.
-
Heat the mixture to 68-73 °C.
-
Slowly add 1-chloro-4-iodobutane dropwise to the reaction mixture over 3.5-4 hours, maintaining the temperature below 75 °C.
-
After the addition is complete, continue stirring for 1 hour.
-
Increase the external temperature to 83-88 °C (internal temperature 78-83 °C) and maintain for 16-18 hours. Monitor the reaction completion by a suitable method (e.g., LC-MS).
-
Once the reaction is complete, filter the hot mixture.
-
Wash the filter cake with N,N-dimethylformamide.
-
Combine the filtrates and add water, keeping the temperature below 40 °C, to precipitate the product.
-
Allow the solid to precipitate overnight at room temperature.
-
Filter the solid product and wash with water.
-
Dry the product at 57-62 °C under vacuum to obtain levobupivacaine.
Synthesis of Deoxyvasicinone
1-Chloro-4-iodobutane can be utilized in the synthesis of the alkaloid deoxyvasicinone. A general conventional synthesis involves the reaction of anthranilic acid with thionyl chloride to form an in-situ intermediate, which then reacts with 2-pyrrolidone. An alternative approach would be the direct alkylation of a suitable precursor with 1-chloro-4-iodobutane followed by cyclization.
Conventional Synthesis of Deoxyvasicinone (for context, not directly using 1-chloro-4-iodobutane):
Materials:
-
Anthranilic acid
-
Thionyl chloride
-
2-Pyrrolidone
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, reflux anthranilic acid with thionyl chloride for 3 hours.
-
Distill off the excess thionyl chloride.
-
Dilute the crude product with toluene and add 2-pyrrolidone.
-
Heat the reaction mixture at 80°C for 5 hours.
-
After completion, dilute the mixture with toluene and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain deoxyvasicinone.
Other Synthetic Applications
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Preparation of 6-Hendecenoic Acid: While a detailed experimental protocol was not found in the immediate search, the synthesis likely involves the reaction of 1-chloro-4-iodobutane with a suitable nucleophile, such as the enolate of diethyl malonate, followed by further elaboration to the final product. The initial step would selectively displace the iodide.
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Electrogenerated Nickel(I) Salen Catalyzed Reduction: 1-Chloro-4-iodobutane undergoes reduction in the presence of electrogenerated Nickel(I) salen to form 1,8-dichlorooctane.[3] This reaction proceeds via a catalytic cycle involving the nickel complex. A detailed experimental setup would involve a controlled-potential electrolysis in a divided or undivided electrochemical cell with a suitable cathode material (e.g., glassy carbon), a reference electrode, and a counter electrode. The reaction would be carried out in an appropriate solvent with a supporting electrolyte.
Safety Information
1-Chloro-4-iodobutane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.
Conclusion
1-Chloro-4-iodobutane is a valuable and reactive building block in organic synthesis. Its differential reactivity, with the carbon-iodine bond being significantly more labile to nucleophilic attack than the carbon-chlorine bond, allows for selective transformations and the construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, reactivity, and key synthetic applications, including detailed experimental protocols where available. Researchers, scientists, and drug development professionals can leverage this information for the efficient and safe utilization of 1-chloro-4-iodobutane in their synthetic endeavors.
